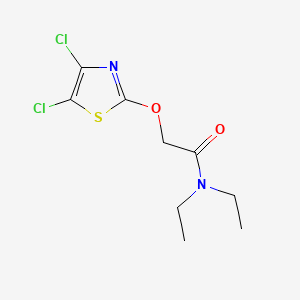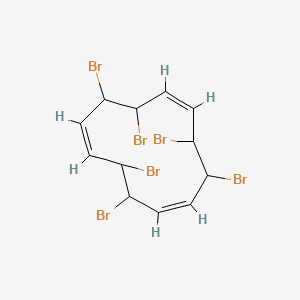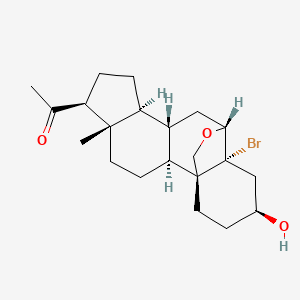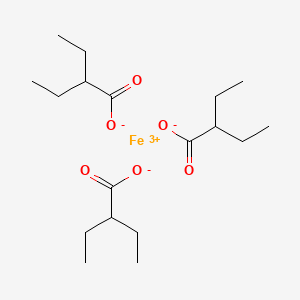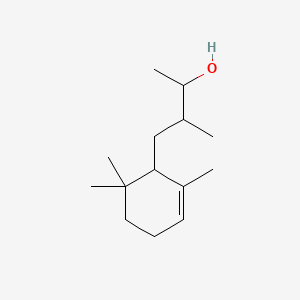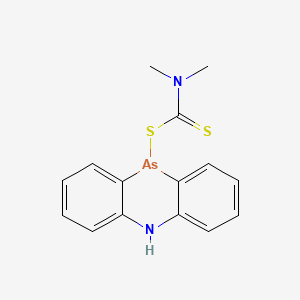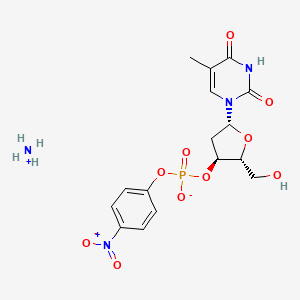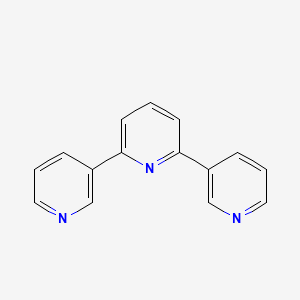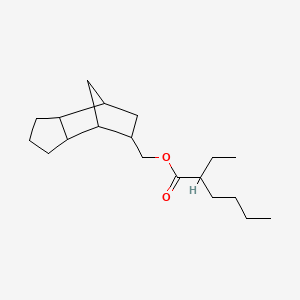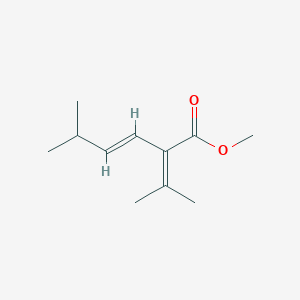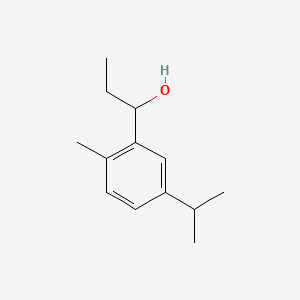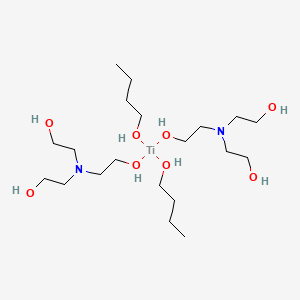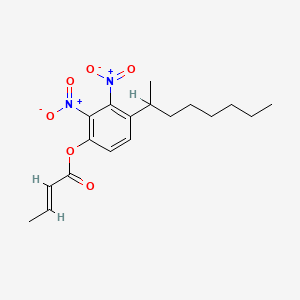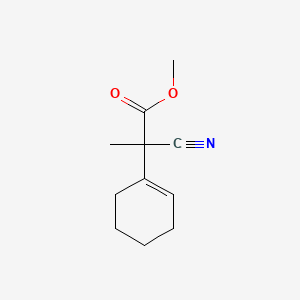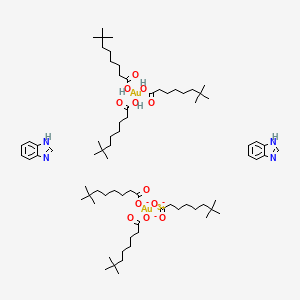
1H-benzimidazole;7,7-dimethyloctanoate;7,7-dimethyloctanoic acid;gold;gold(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1H-benzimidazole;7,7-dimethyloctanoate;7,7-dimethyloctanoic acid;gold;gold(3+)” is a complex chemical entity that combines several distinct functional groups and elements. This compound includes a benzimidazole moiety, which is a heterocyclic aromatic organic compound, and two derivatives of octanoic acid, along with gold in its trivalent state. Benzimidazole derivatives are known for their wide range of biological activities, while gold compounds have significant applications in medicine and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
1H-benzimidazole can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents . The reaction typically involves heating the reactants under reflux conditions. For the preparation of 7,7-dimethyloctanoate and 7,7-dimethyloctanoic acid, esterification and hydrolysis reactions are commonly employed. The esterification of 7,7-dimethyloctanoic acid with an alcohol in the presence of an acid catalyst yields 7,7-dimethyloctanoate .
Gold(3+) compounds can be synthesized by oxidizing gold metal in the presence of strong oxidizing agents such as chlorine gas or aqua regia. The resulting gold(3+) ions can then be complexed with various ligands, including benzimidazole and octanoate derivatives .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The production of gold(3+) compounds typically involves electrochemical methods or chemical oxidation processes to obtain high-purity gold ions .
化学反应分析
Types of Reactions
1H-benzimidazole and its derivatives undergo various chemical reactions, including:
Oxidation: Benzimidazole can be oxidized to form N-oxides.
Reduction: Reduction of benzimidazole derivatives can yield amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the benzimidazole ring.
7,7-dimethyloctanoate and 7,7-dimethyloctanoic acid can undergo:
Esterification: Conversion between the ester and acid forms.
Hydrolysis: Hydrolysis of the ester to yield the corresponding acid.
Gold(3+) compounds can participate in:
Redox Reactions: Gold(3+) can be reduced to gold(0) or gold(1+) states.
Complexation: Formation of coordination complexes with various ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Acid Catalysts: Sulfuric acid, hydrochloric acid for esterification reactions.
Major Products
Oxidation of Benzimidazole: N-oxide derivatives.
Reduction of Benzimidazole: Amines.
Esterification of 7,7-dimethyloctanoic acid: 7,7-dimethyloctanoate.
科学研究应用
The compound “1H-benzimidazole;7,7-dimethyloctanoate;7,7-dimethyloctanoic acid;gold;gold(3+)” has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Benzimidazole derivatives exhibit antimicrobial, antiviral, and anticancer activities.
Medicine: Gold compounds are used in the treatment of rheumatoid arthritis and as anti-cancer agents.
Industry: Employed in the synthesis of pharmaceuticals and as catalysts in various chemical reactions.
作用机制
The mechanism of action of this compound involves multiple pathways:
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Albendazole, mebendazole, thiabendazole.
Gold Compounds: Auranofin, sodium aurothiomalate.
Uniqueness
The uniqueness of this compound lies in its combination of benzimidazole, octanoate derivatives, and gold(3+), which imparts a wide range of biological and chemical properties. This combination allows for diverse applications in medicine, chemistry, and industry, making it a versatile compound for research and development .
属性
分子式 |
C74H129Au2N4O12 |
|---|---|
分子量 |
1660.8 g/mol |
IUPAC 名称 |
1H-benzimidazole;7,7-dimethyloctanoate;7,7-dimethyloctanoic acid;gold;gold(3+) |
InChI |
InChI=1S/6C10H20O2.2C7H6N2.2Au/c6*1-10(2,3)8-6-4-5-7-9(11)12;2*1-2-4-7-6(3-1)8-5-9-7;;/h6*4-8H2,1-3H3,(H,11,12);2*1-5H,(H,8,9);;/q;;;;;;;;;+3/p-3 |
InChI 键 |
RYAQIRSRWNDTBC-UHFFFAOYSA-K |
规范 SMILES |
CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1=CC=C2C(=C1)NC=N2.C1=CC=C2C(=C1)NC=N2.[Au].[Au+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


